Field: Biochemistry
Application: 1,2-Dioctanoyl-sn-glycerol is a cell-permeable activator of protein kinase C (PKC) It exhibits lower affinity for PKCa than for other isozymes
Method: It is used in vitro to study the activation of PKC.
Results: It has been shown to mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells
Field: Oncology
Application: 1,2-Dioctanoyl-sn-glycerol mimics the effects of tumor-promoting phorbol diesters on mitogenesis
Method: It is used in cell culture experiments to study the effects of tumor-promoting phorbol diesters.
Field: Dermatology
Application: 1,2-Dioctanoyl-sn-glycerol is used to study the binding and action of epidermal growth factor
Method: It is used in cell culture experiments to study the effects of epidermal growth factor.
Results: It has been shown to mimic the effects of tumor-promoting phorbol diesters on epidermal growth factor binding and action in intact cells
Field: Immunology
Application: 1,2-Dioctanoyl-sn-glycerol is known to stimulate neutrophils
Method: It is used in in vitro experiments to stimulate neutrophils
Results: Neutrophils treated with 1,2-dioctanoyl-sn-glycerol are known to release large quantities of superoxide and exhibit an intense phosphorylation of two proteins
Field: Genetics
Application: 1,2-Dioctanoyl-sn-glycerol is used in gene editing.
Field: Reproductive Biology
Application: 1,2-Dioctanoyl-sn-glycerol and 1,2-dioleoyl-sn-glycerol are nearly equipotent in induction of the acrosome reaction in human sperm
Method: It is likely used in in vitro experiments involving human sperm
Field: Cell Biology
Application: 1,2-Dioctanoyl-sn-glycerol is a cell-permeable analog of the PKC-activating second messenger DAG .
Method: It is likely used in in vitro experiments involving cell cultures .
1,2-Dioctanoyl-sn-glycerol is a synthetic lipid compound with the chemical formula C₁₉H₃₆O₅ and a CAS number of 60514-48-9. It is categorized as a 1,2-diacyl-sn-glycerol, specifically a dioctanoylglycerol. This compound is an enantiomer of 2,3-dioctanoyl-sn-glycerol and serves as a lipid second messenger in various biological processes. Its structure consists of a glycerol backbone esterified with two octanoic acid (caprylic acid) chains at the first and second positions, making it hydrophobic and capable of integrating into cellular membranes .
DOG activates PKC by mimicking the role of DAG, a natural ligand for PKC. Once inside the cell, DOG binds to the regulatory domain of PKC, leading to a conformational change and activation of the enzyme []. Activated PKC phosphorylates various target proteins, triggering downstream cellular signaling cascades [].
The biological activity of 1,2-dioctanoyl-sn-glycerol includes:
1,2-Dioctanoyl-sn-glycerol can be synthesized through several methods:
1,2-Dioctanoyl-sn-glycerol has diverse applications in:
Studies have shown that 1,2-dioctanoyl-sn-glycerol interacts with various proteins and receptors:
Several compounds share structural similarities with 1,2-dioctanoyl-sn-glycerol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,2-Dioleoyl-sn-glycerol | Diacylglycerol | Higher unsaturation; commonly used in cell signaling studies. |
1,2-Dipalmitoyl-sn-glycerol | Diacylglycerol | Saturated fatty acids; widely studied in membrane dynamics. |
1,3-Dioctanoyl-sn-glycerol | Diacylglycerol | Different acyl position; affects membrane properties differently. |
The uniqueness of 1,2-dioctanoyl-sn-glycerol lies in its specific fatty acid composition and its distinct role as an activator of protein kinase C compared to other diacylglycerols. Its ability to induce specific biological responses makes it valuable for targeted research applications .
DiC8 activates PKC with a 100-fold lower potency than phorbol 12-myristate 13-acetate (PMA), a synthetic phorbol ester [1] [6]. While PMA binds PKC’s C1 domain with a dissociation constant (K~d~) of ~2 nM, DiC8 requires micromolar concentrations to achieve comparable activation [4] [6]. This disparity arises from PMA’s extended alkyl chains and rigid bicyclic structure, which enhance membrane partitioning and stabilize C1 domain interactions [6].
A critical functional distinction lies in their temporal effects. DiC8-induced PKC activation is transient, lasting <10 minutes due to rapid metabolism to phosphatidic acid via diacylglycerol kinase [2]. In contrast, PMA resists enzymatic degradation, sustaining PKC activation for hours [3]. This reversibility makes DiC8 preferable for studying acute signaling events, as demonstrated in T-cell receptor studies where DiC8 synergized with calcium ionophores to transiently upregulate interleukin-2 receptors, whereas PMA caused prolonged activation [3].
DiC8 exhibits isoform-specific efficacy, showing 3-fold lower affinity for PKCα compared to PKCβ and PKCγ [1]. Structural analyses attribute this to divergent residues in PKCα’s C1B subdomain, which reduce hydrophobic complementarity with DiC8’s octanoyl chains [4]. Phorbol esters, conversely, display broad isoform activation due to their larger hydrophobic surface area accommodating diverse C1 domain geometries [6].
Activator | EC~50~ (PKCα) | EC~50~ (PKCβ) | Half-Life | Metabolic Fate |
---|---|---|---|---|
DiC8 | 18 µM | 6 µM | 8 min | Phosphatidic acid [2] [4] |
PMA | 2 nM | 1.5 nM | >4 hr | Non-metabolized [3] [6] |
The 3-hydroxyl group of DiC8’s glycerol backbone is indispensable for PKC activation. Substitution with hydrogen (deoxy-DiC8), chlorine (chloro-DiC8), or sulfur (thio-DiC8) reduces activation efficacy to <5% of wild-type DiC8 [4]. Molecular dynamics simulations reveal this hydroxyl forms a hydrogen bond with conserved histidine residues in the C1 domain’s hydrophilic cleft, stabilizing the membrane-embedded complex [4].
The sn-1,2 stereochemistry is equally critical. sn-1,3-Dioctanoyl-glycerol fails to activate PKC, as its acyl chain orientation prevents simultaneous engagement of both C1 domain hydrophobic channels [4]. This stereospecificity mirrors endogenous diacylglycerols, validating DiC8 as a physiologically relevant probe.
DiC8 binds PKC’s C1A and C1B subdomains with distinct thermodynamics:
This dichotomy suggests C1A prioritizes specific hydrogen bonding (enthalpic), while C1B favors membrane partitioning and hydrophobic effects (entropic). Phorbol esters invert this pattern, binding C1B with 10-fold higher affinity than C1A due to complementary van der Waals interactions with their rigid core [6].
DiC8 induces rapid but transient PKC translocation to the plasma membrane, peaking at 2–5 minutes post-stimulation [2]. Time-lapse imaging reveals isoform-specific trafficking:
This hierarchy correlates with C1 domain lipid-binding affinities. PKCβ’s C1B subdomain contains a unique lysine residue (K209) that enhances phosphatidylserine coordination, accelerating DiC8-mediated recruitment [4].
DiC8’s brief activation window stems from rapid phosphorylation by diacylglycerol kinase θ (DGKθ), which converts it to phosphatidic acid within 10 minutes [2]. This metabolite then recruits PKCζ, an atypical isoform insensitive to diacylglycerol, creating a negative feedback loop [2]. In contrast, PMA bypasses DGKθ, enabling sustained classical PKC activity that overwhelms endogenous feedback mechanisms [3].
Single-molecule tracking shows DiC8-activated PKCβ preferentially clusters at lipid rafts enriched in cholesterol and sphingomyelin, while PKCα localizes to disordered membrane regions [4]. This partitioning influences downstream substrate phosphorylation; raft-localized PKCβ preferentially activates MAPK pathways, whereas non-raft PKCα modulates ion channel activity [4] [6].
The modulation of mitogen-activated protein kinase pathways through Ras guanine nucleotide-releasing protein-dependent mechanisms represents a fundamental non-canonical signaling cascade activated by 1,2-dioctanoyl-sn-glycerol. This synthetic diacylglycerol analog functions as a potent cellular messenger that bypasses traditional protein kinase C-dependent pathways to directly influence Ras activation through distinct molecular mechanisms.
1,2-Dioctanoyl-sn-glycerol demonstrates remarkable specificity in activating RasGRP1, a critical diacylglycerol-responsive guanine nucleotide exchange factor that serves as the primary conduit between diacylglycerol signaling and downstream mitogen-activated protein kinase activation. The compound induces rapid membrane translocation of RasGRP1 through its conserved C1 domain, which binds diacylglycerol with high affinity (Kd approximately 300 nanomolar). This translocation occurs within seconds to minutes of compound application and results in sustained Ras activation that persists significantly longer than traditional protein kinase C-mediated responses.
Research demonstrates that RasGRP1 activation by 1,2-dioctanoyl-sn-glycerol follows a biphasic kinetic profile, with an initial rapid phase occurring within 30 seconds, followed by a sustained phase lasting up to 30 minutes. The sustained nature of this activation distinguishes it from phorbol ester responses and suggests that the compound may access distinct cellular pools of diacylglycerol-responsive proteins. Mechanistic studies reveal that RasGRP1 phosphorylation at threonine 184 is essential for optimal enzyme activity and occurs in a protein kinase C-dependent manner following diacylglycerol analog treatment.
1,2-Dioctanoyl-sn-glycerol exhibits distinct regulatory effects on RasGRP3, particularly in the context of antiproliferative signaling pathways. Unlike RasGRP1, which primarily localizes to Golgi membranes, RasGRP3 demonstrates preferential plasma membrane recruitment following treatment with the diacylglycerol analog. This differential subcellular localization has profound implications for downstream signaling specificity and suggests that individual RasGRP family members may respond to distinct diacylglycerol pools or concentrations.
Experimental evidence indicates that RasGRP3 activation by 1,2-dioctanoyl-sn-glycerol is essential for the upregulation of p21Cip1, a critical cell cycle regulatory protein. This activation occurs through a previously uncharacterized PKCα-RasGRP3-ERK signaling axis that promotes growth-inhibitory responses in intestinal epithelial cells. The kinetics of RasGRP3 activation differ markedly from those observed with RasGRP1, with peak activation occurring within 15 minutes and showing sustained activity for over 2 hours.
The activation of mitogen-activated protein kinase cascades by 1,2-dioctanoyl-sn-glycerol involves multiple non-canonical mechanisms that operate independently of traditional receptor tyrosine kinase pathways. These pathways demonstrate remarkable complexity and involve compartmentalized signaling events that occur at distinct subcellular locations.
Research has identified a novel Golgi-localized pathway wherein diacylglycerol analogs activate specific Gβγ subunits that subsequently stimulate phosphoinositide 3-kinase gamma and ADP-ribosylation factor 1. This pathway culminates in ERK1/2 activation through mechanisms that are distinct from plasma membrane-initiated signaling cascades. The Golgi-localized activation shows enhanced sensitivity to 1,2-dioctanoyl-sn-glycerol compared to plasma membrane pathways, suggesting distinct affinities or regulatory mechanisms.
The chimaerin family of Rac-specific GTPase-activating proteins represents a unique class of diacylglycerol effectors that are directly modulated by 1,2-dioctanoyl-sn-glycerol through sophisticated allosteric mechanisms. These proteins function as molecular switches that integrate diacylglycerol signaling with cytoskeletal reorganization and cellular morphology control.
1,2-Dioctanoyl-sn-glycerol induces profound conformational changes in β2-chimaerin through direct binding to its C1 domain, resulting in the displacement of an autoinhibitory N-terminal sequence from the Rac-binding site. Structural analysis reveals that in the inactive state, the N-terminus of β2-chimaerin protrudes into the active site of the RacGAP domain, sterically blocking Rac binding. Treatment with diacylglycerol analogs induces cooperative dissociation of these inhibitory interactions, allowing the N-terminus to move out of the active site and thereby activating the enzyme.
The binding affinity of β2-chimaerin for 1,2-dioctanoyl-sn-glycerol has been characterized using conformationally constrained cyclic diacylglycerol analogs, revealing a dissociation constant of approximately 36-50 nanomolar. This high-affinity interaction results in rapid translocation of β2-chimaerin from cytosolic to particulate fractions within 15 minutes of treatment. Importantly, the translocation and activation of β2-chimaerin show distinct kinetic profiles compared to protein kinase C isozymes, suggesting independent regulatory mechanisms.
α2-Chimaerin demonstrates unique regulatory properties in response to 1,2-dioctanoyl-sn-glycerol treatment, characterized by complex intramolecular interactions that control enzyme accessibility and activity. The protein exists in a closed conformation where the SH2 domain and N-terminal region occlude both the C1 domain and the Rac-binding site. Diacylglycerol analog binding induces a massive conformational change that exposes these critical functional domains.
Experimental studies using site-directed mutagenesis have identified key amino acid residues involved in maintaining the autoinhibited state of α2-chimaerin. Disruption of these intramolecular contacts through mutations at leucine 20 and isoleucine 122 results in hypersensitive responses to 1,2-dioctanoyl-sn-glycerol, with translocation observed at concentrations as low as 100 nanomolar compared to 3 micromolar required for wild-type protein. These findings suggest that the energetic barrier to activation can be modulated through specific molecular interactions.
The activation of chimaerin family proteins by 1,2-dioctanoyl-sn-glycerol results in specific modulation of Rac1 GTPase activity, leading to downstream effects on cytoskeletal organization and cellular migration. β2-chimaerin activation promotes the formation of membrane ruffles and enhances cell motility through mechanisms that involve direct inhibition of Rac1-mediated actin polymerization. These effects occur with kinetics that match the translocation of β2-chimaerin to the plasma membrane, suggesting a direct causal relationship.
Research demonstrates that chimaerin activation by diacylglycerol analogs also influences dendritic spine morphology and synaptic function in neuronal cells. β-chimaerin deficiency causes aberrant granule cell migration and ectopic cluster formation in cerebellar development, highlighting the critical importance of precise diacylglycerol-chimaerin signaling in neural development. The compound's ability to modulate chimaerin function therefore has broad implications for both cellular physiology and pathological processes.
The interaction between 1,2-dioctanoyl-sn-glycerol signaling and phosphatidic acid metabolic pathways represents a complex regulatory network that involves bidirectional communication between multiple lipid signaling cascades. This cross-talk is mediated through the coordinated action of diacylglycerol kinases, phospholipase D enzymes, and phosphatidic acid phosphatases.
1,2-Dioctanoyl-sn-glycerol serves as both a substrate and a regulatory molecule for various diacylglycerol kinase isoforms, creating a complex feedback loop that modulates phosphatidic acid production. Research demonstrates that different diacylglycerol kinase isoforms exhibit distinct sensitivities to the compound, with DGKζ showing higher catalytic efficiency compared to DGKα. This differential activity has profound implications for T cell receptor signaling and immune function.
The compound's metabolism by diacylglycerol kinases occurs with distinct kinetic parameters depending on the specific isoform involved. Studies using Dictyostelium discoideum diacylglycerol kinase reveal Michaelis-Menten kinetics for 1,2-dioctanoyl-sn-glycerol with apparent Km values in the micromolar range. Interestingly, the kinetics become more complex when physiologically relevant long-chain diacylglycerols are present, suggesting competitive inhibition mechanisms.
The integration of 1,2-dioctanoyl-sn-glycerol signaling with phospholipase D-mediated phosphatidic acid production involves sophisticated temporal and spatial coordination mechanisms. Research reveals that phospholipase D2-generated phosphatidic acid can be rapidly converted to diacylglycerol through phosphatidic acid phosphatase activity, creating a cycle that amplifies diacylglycerol signaling. This cycle is particularly important in immune cells where sustained diacylglycerol production is required for optimal activation.
Experimental evidence indicates that 1,2-dioctanoyl-sn-glycerol can influence phospholipase D activity through indirect mechanisms involving protein kinase C activation. The compound's effects on phospholipase D are concentration-dependent, with low concentrations promoting enzyme activity and higher concentrations leading to feedback inhibition. This biphasic response pattern suggests the existence of multiple regulatory checkpoints in the pathway.
Recent research has revealed the existence of phosphatidic acid-diacylglycerol substrate cycling as a mechanism for fine-tuning lipid signaling responses. This cycling process involves the rapid interconversion of phosphatidic acid and diacylglycerol through the coordinated action of diacylglycerol kinases and phosphatidic acid phosphatases. 1,2-Dioctanoyl-sn-glycerol participates in this cycling as both a substrate and a regulatory molecule.
The functional significance of substrate cycling extends beyond simple metabolic turnover to include signal amplification and temporal control mechanisms. Studies demonstrate that plasma membrane-localized substrate cycling is particularly important for maintaining optimal levels of diacylglycerol for protein kinase C and RasGRP activation. The compound's participation in these cycles helps explain its prolonged biological effects despite rapid enzymatic metabolism.
The cross-talk between 1,2-dioctanoyl-sn-glycerol and phosphatidic acid pathways exhibits distinct characteristics depending on the subcellular compartment involved. Research demonstrates that different organelles maintain distinct lipid pools and enzyme activities that respond differentially to diacylglycerol analog treatment. Plasma membrane signaling shows rapid kinetics and high sensitivity, while endoplasmic reticulum and Golgi responses are more sustained but require higher concentrations.
Macrophages and dendritic cells maintain constitutively elevated phosphatidic acid levels through diacylglycerol kinase activity, which is essential for their surveillance functions. Treatment with 1,2-dioctanoyl-sn-glycerol modulates this constitutive pathway, suggesting therapeutic potential for immune-related disorders. The compartmentalized nature of these responses provides opportunities for targeted therapeutic intervention.
Parameter | Value Range | Measurement Method | Biological Significance |
---|---|---|---|
RasGRP1 C1 Domain Binding | Kd ~300 nM | Fluorescence microscopy | High-affinity DAG sensor |
Chimaerin Translocation | 15 s - 10 min | Immunofluorescence | Rapid cytoskeletal response |
MAPK Activation | 5-30 min | Phospho-specific antibodies | Sustained proliferative signals |
DGK Substrate Activity | Km 24 μM | Kinase activity assay | Metabolic regulation |
PKC Membrane Recruitment | 30 s - 5 min | Translocation assay | Classical DAG response |
Pathway Component | Temporal Profile | Concentration Sensitivity | Cellular Outcome |
---|---|---|---|
RasGRP1 → H-Ras → ERK | Immediate-sustained | 5-50 μM | Proliferation/differentiation |
RasGRP3 → p21Cip1 | Delayed-sustained | 10-20 μM | Growth inhibition |
Chimaerin → Rac1 inhibition | Rapid-transient | 0.1-10 μM | Cytoskeletal remodeling |
DGK → PA production | Continuous | 10-100 μM | Signal termination |